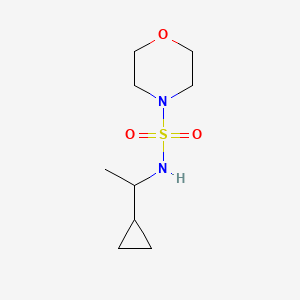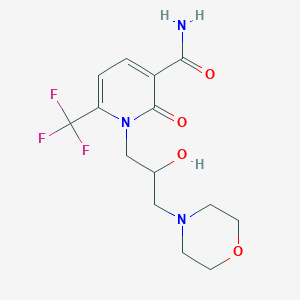
1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine, also known as CP-96,345, is a chemical compound that belongs to the class of imidazoline receptor ligands. This compound has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The exact mechanism of action of 1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine is not fully understood, but it is believed to involve the modulation of imidazoline receptors. These receptors are located in various regions of the brain and are involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity.
Biochemical and Physiological Effects:
1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the release of norepinephrine and other neurotransmitters, which can lead to a decrease in blood pressure. 1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine has also been shown to modulate the release of insulin, which may have implications for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine in lab experiments is its high affinity for imidazoline receptors, which allows for precise modulation of these receptors. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for the study of 1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine. For example, this compound could be further studied for its potential applications in the treatment of hypertension, diabetes, and other conditions. Additionally, the exact mechanism of action of 1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine could be further elucidated through the use of advanced imaging techniques and other experimental methods.
Synthesemethoden
The synthesis of 1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine involves several steps, starting with the preparation of 2-bromo-1-cyclopentylthiophene. This compound is then reacted with 1H-imidazole-2-methanamine to form the intermediate product, which is subsequently treated with sodium hydride and chloroform to obtain 1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine.
Wissenschaftliche Forschungsanwendungen
1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for imidazoline receptors, which are involved in the regulation of various physiological processes, including blood pressure, insulin secretion, and pain perception.
Eigenschaften
IUPAC Name |
1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-2-5-11(4-1)14(12-6-3-9-18-12)17-10-13-15-7-8-16-13/h3,6-9,11,14,17H,1-2,4-5,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDHXJUTTIGDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CS2)NCC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B7572051.png)



![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine](/img/structure/B7572079.png)


![N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7572094.png)
![[3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea](/img/structure/B7572104.png)

![N-[3-(3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)propyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7572114.png)

